molecular formula C33H49N5O8S B12386848 VH032-Peg2-NH-boc

VH032-Peg2-NH-boc

Cat. No.: B12386848
M. Wt: 675.8 g/mol
InChI Key: JLHUENQHQNAMIR-CERRFVOPSA-N
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Description

VH032-Peg2-NH-boc is a compound that serves as a ligand for von Hippel-Lindau (VHL) proteins. It is a Boc-modified version of VH032, which is used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules. These molecules are designed to recruit VHL proteins, which play a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-Peg2-NH-boc involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as chromatography may be used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

VH032-Peg2-NH-boc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the deprotection reaction is the unprotected VH032 derivative, which can be further used in the synthesis of PROTAC molecules .

Mechanism of Action

VH032-Peg2-NH-boc exerts its effects by serving as a ligand for VHL proteins. It recruits VHL proteins, which are part of the ubiquitin-proteasome system. This system tags unwanted or misfolded proteins with ubiquitin molecules, marking them for degradation by the proteasome. The recruitment of VHL proteins by this compound facilitates the degradation of specific target proteins, thereby regulating their levels in cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C33H49N5O8S

Molecular Weight

675.8 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C33H49N5O8S/c1-21-27(47-20-36-21)23-10-8-22(9-11-23)17-35-29(41)25-16-24(39)18-38(25)30(42)28(32(2,3)4)37-26(40)19-45-15-14-44-13-12-34-31(43)46-33(5,6)7/h8-11,20,24-25,28,39H,12-19H2,1-7H3,(H,34,43)(H,35,41)(H,37,40)/t24-,25+,28-/m1/s1

InChI Key

JLHUENQHQNAMIR-CERRFVOPSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCNC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCNC(=O)OC(C)(C)C)O

Origin of Product

United States

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